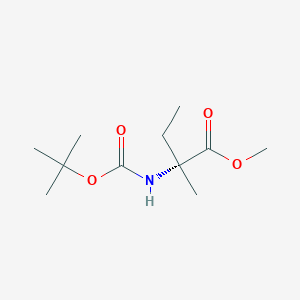
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Biphasic Mixture: Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Boc-protected amine group.
Reduction: Reduction reactions can be used to remove the Boc group under specific conditions.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Substitution: Selective cleavage of the Boc group can be performed using aluminum chloride or trimethylsilyl iodide followed by methanol.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
Aplicaciones Científicas De Investigación
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group can be removed under acidic conditions, releasing the free amine . The resonance stabilization of the Boc group facilitates its cleavage, resulting in the formation of a carbocation that can be stabilized by elimination .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is unique due to its specific stereochemistry and the presence of the Boc-protected amine group, which makes it particularly useful in selective organic synthesis and peptide chemistry .
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
methyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO4/c1-7-11(5,8(13)15-6)12-9(14)16-10(2,3)4/h7H2,1-6H3,(H,12,14)/t11-/m1/s1 |
Clave InChI |
OWIDXRVUSQXPHR-LLVKDONJSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


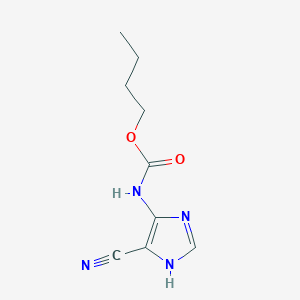
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)

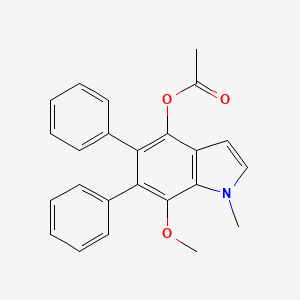
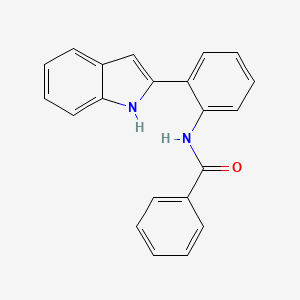
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
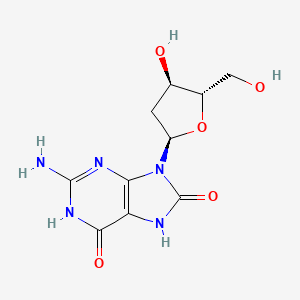

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
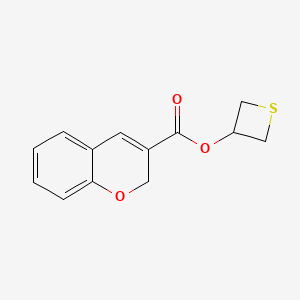
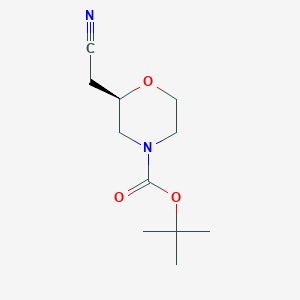

![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)

